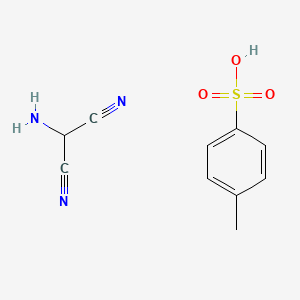

2-Aminomalononitrile 4-methylbenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-aminopropanedinitrile;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H3N3/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-3(6)2-5/h2-5H,1H3,(H,8,9,10);3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUWQVWJLLBVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C(#N)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198981 | |

| Record name | Aminomalononitrile p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5098-14-6 | |

| Record name | Propanedinitrile, 2-amino-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5098-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminomalononitrile p-toluenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005098146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminomalononitrile p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminomalononitrile p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Aminomalononitrile 4-methylbenzenesulfonate CAS number 5098-14-6

An In-depth Technical Guide to 2-Aminomalononitrile 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 5098-14-6, is the tosylate salt of aminomalononitrile.[1] Aminomalononitrile itself is a formal trimer of hydrogen cyanide and is often unstable, readily polymerizing.[1][2] The tosylate salt provides a more stable, crystalline solid that is easier to handle and store, making it a valuable reagent in synthetic chemistry.[2][3]

This compound serves as a crucial intermediate and versatile building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including imidazoles, purines, pyrimidines, and thiazoles.[4][5] Its significance extends from prebiotic chemistry, where it is studied as a potential precursor to nucleic acid bases and amino acids, to modern drug discovery and materials science.[1][6][7][8] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling procedures.

Chemical and Physical Properties

This compound is a white to beige, hygroscopic solid.[1][9] It is typically stored at temperatures between 0-10°C under an inert atmosphere to maintain stability.[1][4]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 5098-14-6[1] |

| Molecular Formula | C₁₀H₁₁N₃O₃S[1] |

| Molecular Weight | 253.28 g/mol [1] |

| Synonyms | Aminomalononitrile tosylate, Aminomalononitrile p-toluenesulfonate, Dicyanomethylammonium p-toluenesulfonate[3][4][10] |

| InChI Key | MEUWQVWJLLBVQI-UHFFFAOYSA-N |

| Canonical SMILES | NC(C#N)C#N.CC1=CC=C(C=C1)S(O)(=O)=O[1] |

| EC Number | 225-817-1[11] |

| Beilstein/REAXYS | 4050747[11] |

Physicochemical Data

| Property | Value |

| Melting Point | 174 °C (decomposes)[12] |

| Boiling Point | 484 °C at 760 mmHg (Predicted) |

| Flash Point | 246.5 °C (Predicted) |

| Water Solubility | Almost transparent[9] |

| Stability | Hygroscopic[4][9] |

| Appearance | White to beige solid/powder[9][12] |

Key Applications and Synthetic Utility

The high reactivity of the primary amine and dual nitrile groups makes this compound a versatile precursor in organic synthesis.[1][6]

Heterocyclic Synthesis

It is a cornerstone reagent for constructing various heterocyclic systems. Key applications include:

-

Imidazoles : Used in the synthesis of 1-substituted 5-amino-4-cyano-2-hydroxyimidazoles.[3]

-

Purines and Pyrimidines : Serves as a synthon for purine and pyrimidine nucleobases, which is significant in both pharmaceutical and prebiotic chemistry research.[1][13]

-

Diazonamides : Employed as a reagent for diazonamide synthesis via Heck endocyclization.[3][4]

Prebiotic Chemistry and Amino Acid Synthesis

As a trimer of hydrogen cyanide, aminomalononitrile is a key molecule in theories about the origins of life.[1] It is a plausible prebiotic precursor to amino acids. For example, it can be reacted with benzyl bromide to yield 2-benzyl-2-aminomalononitrile, which can be hydrolyzed to produce the essential amino acid phenylalanine.[6][7]

Drug Development and Biological Activity

The compound has potential applications in drug development. Research suggests it may have implications for developing IκB Kinase-β (IKK-β) inhibitors, pointing to a potential role in modulating the NF-κB signaling pathway, which is critical in inflammatory responses.[3][4] Additionally, imidazole and purine derivatives synthesized from this compound have shown significant activity against the influenza A virus.[13]

Materials Science

In materials science, derivatives have been used to develop novel polymers and materials. It can be incorporated into polymer matrices to enhance mechanical strength or thermal stability.[6] Furthermore, aminomalononitrile can be used to create versatile, biocompatible surface coatings on a wide range of materials.[8]

Caption: Synthetic utility of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a well-established procedure in Organic Syntheses which involves the reduction of oximinomalononitrile.[2][5]

Part A: Preparation of Oximinomalononitrile Solution

-

Dissolve malononitrile (0.38 mole) in a mixture of 20 mL of water and 100 mL of acetic acid in a 1-L flask equipped with a stirrer.

-

Cool the solution to -10°C using a dry ice-acetone bath.

-

Add granulated sodium nitrite (0.72 mole) in small portions over 30 minutes, maintaining the temperature between 0°C and -10°C.

-

After addition is complete, stir the mixture for 4 hours below 5°C.

-

Add 400 mL of tetrahydrofuran (THF) and 400 mL of ether. Store the mixture at -40°C overnight.

-

Filter the mixture rapidly and wash the solid with a 1:1 THF/ether solution.

-

Combine the filtrate and washings and concentrate by distillation under vacuum to a final volume of 250 mL. This solution of oximinomalononitrile is used directly in the next step.

Part B: Reduction to Aminomalononitrile p-toluenesulfonate

-

Prepare amalgamated aluminum by treating aluminum foil (0.51 g. atom) with a 5% aqueous solution of mercuric chloride for ~30 seconds. Wash the amalgamated aluminum sequentially with water, ethanol, and THF.

-

Immediately transfer the amalgamated aluminum to a 2-L flask and cover with 500 mL of THF and 15 mL of water.

-

Add a solution of p-toluenesulfonic acid monohydrate (0.42 mole) in 400 mL of THF.

-

Cool the mixture in a dry ice-acetone bath. Add the oximinomalononitrile solution from Part A over 15 minutes, maintaining the temperature between -15°C and -30°C.

-

Allow the mixture to warm to room temperature. An exothermic reaction will occur.

-

Once the spontaneous reaction subsides, warm the mixture to reflux for 45 minutes until most of the aluminum is consumed.

-

Cool the reaction mixture to room temperature, add 200 mL of ether, and cool to 0°C.

-

Collect the crystalline product by vacuum filtration. Wash the product successively with ether, cold acetonitrile, and ether again.

-

Dry the product at 25°C under vacuum to yield light tan crystals of aminomalononitrile p-toluenesulfonate.

Caption: Experimental workflow for the synthesis of the title compound.

Purification

An almost colorless product can be obtained by recrystallization from boiling acetonitrile (approximately 1.8 g of product per 100 mL of MeCN), with the use of activated charcoal. The crystals are then washed with dry diethyl ether and dried under vacuum.[3]

Synthesis of 2-Benzyl-2-aminomalononitrile (Phenylalanine Precursor)

This protocol demonstrates the use of the title compound in C-alkylation.[7]

-

Under an argon atmosphere, prepare a solution of aminomalononitrile p-toluenesulfonate (11.9 mmol) in dry THF (50 mL) and triethylamine (108 mmol) in a 100 mL round-bottomed flask.

-

Add benzyl bromide (42 mmol) dropwise.

-

Stir the mixture at room temperature for 2 hours.

-

Add 100 mL of water, extract the mixture with diethyl ether, wash with saturated NaCl solution, and dry over Na₂SO₄.

-

Evaporate the solvent to obtain an oily residue.

-

Purify the residue by silica gel chromatography using chloroform as the eluent to afford 2-benzyl-2-aminomalononitrile.

Potential Role in Signaling Pathways

While primarily used as a synthetic intermediate, this compound has been noted for its potential in developing IκB Kinase-β (IKK-β) inhibitors.[3][4] IKK-β is a key enzyme in the canonical NF-κB signaling pathway. By inhibiting IKK-β, the phosphorylation and subsequent degradation of IκBα are prevented. This action keeps the transcription factor NF-κB sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes. Although direct studies on the compound itself are limited, its derivatives could be designed to target this pathway for anti-inflammatory therapies.

Caption: Potential inhibition point in the NF-κB pathway.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[14]

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard Class | Acute Tox. 4 | Acute toxicity (Oral, Dermal, Inhalation), Category 4[11] |

| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled[14] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection[14] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

Handling and Storage

-

Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[14]

-

Storage : Store in a tightly closed container in a dry and well-ventilated place. The compound is hygroscopic and should be stored under an inert atmosphere.[1] Recommended storage temperature is 0-10°C.

-

Personal Protective Equipment (PPE) : Use safety glasses with side-shields, chemical-resistant gloves, and a protective suit. For exposures to dust, a NIOSH-approved particle respirator (e.g., N95) is recommended.[14]

Conclusion

This compound is a stable and highly versatile reagent with significant applications in synthetic organic chemistry, drug discovery, and materials science. Its ability to act as a precursor for a diverse range of valuable heterocyclic compounds and amino acids underscores its importance for researchers. While it possesses moderate toxicity, adherence to standard laboratory safety protocols allows for its effective and safe utilization in various research and development endeavors.

References

- 1. This compound | 5098-14-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. AMINOMALONONITRILE P-TOLUENESULFONATE | 5098-14-6 [chemicalbook.com]

- 4. Cas 5098-14-6,AMINOMALONONITRILE P-TOLUENESULFONATE | lookchem [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 5098-14-6 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Aminomalononitrile p-Toluenesulfonate CAS: 5098-14-6 - Manufacturer and Supplier | New Venture [nvchem.net]

- 10. chemscene.com [chemscene.com]

- 11. 对苯二磺酸氨基丙二酰丁氰 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. angenechemical.com [angenechemical.com]

An In-depth Technical Guide on the Synthesis of 2-Aminomalononitrile 4-Methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-aminomalononitrile 4-methylbenzenesulfonate, a critical intermediate in the preparation of various heterocyclic compounds such as imidazoles and purines.[1][2][3] Due to the inherent instability of free aminomalononitrile, which tends to polymerize, it is typically isolated and utilized as its more stable p-toluenesulfonate (tosylate) salt.[3][4] This document details the prevalent synthetic methodologies, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathways

The synthesis of this compound is most commonly achieved through a two-step process commencing from malononitrile.[1][2] An alternative route starting from diethyl aminomalonate has also been described.[3][5]

Primary Synthesis Route: From Malononitrile

This well-established method involves two key transformations:

-

Nitrosation of Malononitrile: Malononitrile is reacted with sodium nitrite in an acidic medium to yield oximinomalononitrile.[1][2]

-

Reduction and Salt Formation: The intermediate, oximinomalononitrile, is then reduced, and the resulting aminomalononitrile is immediately treated with p-toluenesulfonic acid to precipitate the stable tosylate salt.[1][6] Various reducing agents can be employed, with aluminum amalgam being a common choice.[1][6]

Alternative Synthesis Route: From Diethyl Aminomalonate

An alternative approach involves the following steps:

-

Amidation: Diethyl aminomalonate is reacted with an aqueous solution of ammonium chloride to produce 2-aminomalonamide.[5]

-

Dehydration: The 2-aminomalonamide is subsequently dehydrated, for instance using solid phosgene, to yield 2-aminomalononitrile.[5] This free amine would then be converted to its tosylate salt for stability.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the primary synthesis route of this compound.

Table 1: Reagent Quantities for Oximinomalononitrile Synthesis [1][2]

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Malononitrile | 66.06 | 25 g | 0.38 |

| Sodium Nitrite | 69.00 | 50 g | 0.72 |

| Acetic Acid | 60.05 | 100 mL | - |

| Water | 18.02 | 20 mL | - |

Table 2: Reagent Quantities for Reduction and Salt Formation [1]

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Amalgamated Aluminum | - | 14 g (from Al foil) | 0.52 |

| p-Toluenesulfonic Acid Monohydrate | 190.22 | 60 g | 0.32 |

Table 3: Product Characterization and Yield

| Parameter | Value | Reference |

| Yield | 78-82% | [1] |

| Melting Point | 169-171 °C (dec.) | [1] |

| 172 °C (dec.) (recrystallized) | [1] | |

| 174 °C (dec.) | [7][8] | |

| 175-176 °C | [4] | |

| Appearance | Light tan crystals | [1] |

| Colorless crystals (recrystallized) | [7][9] | |

| Purity | Suitable for most synthetic purposes | [1] |

| ≥97% | [10] | |

| 98% | [11] | |

| Recrystallization Recovery | ~80% | [1][7][9] |

| Molecular Formula | C₁₀H₁₁N₃O₃S | [10][12] |

| Molecular Weight | 253.28 g/mol | [10][12] |

Experimental Protocols

Synthesis of Oximinomalononitrile[1]

-

In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and powder funnel, dissolve 25 g (0.38 mole) of malononitrile in a mixture of 20 mL of water and 100 mL of acetic acid.

-

Cool the solution to -10 °C using a dry ice-acetone bath.

-

Add 50 g (0.72 mole) of granulated sodium nitrite in approximately 2 g portions over a 30-minute period, maintaining the temperature between 0 °C and -10 °C.

-

After the addition is complete, replace the cooling bath with a wet ice bath to maintain the temperature below 5 °C and continue stirring for 4 hours.

-

Add 400 mL of tetrahydrofuran and 400 mL of ether in separate portions and store the mixture at -40 °C overnight.

-

Filter the mixture rapidly and wash the solid with a mixture of 200 mL of tetrahydrofuran and 200 mL of ether.

-

Combine the filtrate and washings and concentrate by distillation under reduced pressure (water aspirator) with a bath temperature of 40 °C to a final volume of 250 mL. This solution of oximinomalononitrile is used directly in the next step.

Synthesis of this compound[1]

-

Prepare amalgamated aluminum by treating 14 g of aluminum foil with a 5% mercuric chloride solution. Wash the amalgamated aluminum successively with water, ethanol, and twice with tetrahydrofuran.

-

Transfer the amalgamated aluminum to a 2-liter round-bottomed flask fitted with a condenser, stirrer, and addition funnel, and immediately cover it with 300 mL of tetrahydrofuran.

-

Cool the mixture in a dry ice-acetone bath. Add the previously prepared solution of oximinomalononitrile with stirring over a 15-minute period, maintaining the temperature between -15 °C and -30 °C.

-

Continue stirring for an additional 5 minutes, then remove the cooling bath and allow the mixture to warm to room temperature. Caution: Cooling may be necessary to control the exothermic reaction.

-

Once the spontaneous reaction subsides, warm the mixture to reflux for 45 minutes, or until most of the aluminum is consumed.

-

Cool the reaction mixture to room temperature and add 200 mL of ether with stirring.

-

Remove the aluminum salts by vacuum filtration through Celite. Wash the solid with 250 mL of tetrahydrofuran followed by 500 mL of ether.

-

Combine the original filtrate and washings and concentrate to approximately 250 mL using a water aspirator and a 40 °C bath.

-

To the resulting brown solution, slowly add a stirred slurry of 60 g (0.32 mole) of p-toluenesulfonic acid monohydrate in 250 mL of ether.

-

Bring the total volume to 1 liter with ether, cool the mixture to 0 °C, and collect the crystalline solid by vacuum filtration.

-

Wash the product successively with 200 mL of ether, 200 mL of cold (0 °C) acetonitrile, and 200 mL of ether.

-

Dry the product at 25 °C under vacuum (1 mm) to yield 75-79 g (78-82%) of light tan crystals with a melting point of 169–171 °C (dec.).

Purification[1][7][9]

An almost colorless product can be obtained by recrystallization from boiling acetonitrile (approximately 1.8 g of product dissolves in 100 mL). Treatment with activated carbon during recrystallization is recommended. The recovery from recrystallization is about 80%.

Visualized Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US3670007A - Aminomalonitrile and method of preparation thereof - Google Patents [patents.google.com]

- 5. CN108250104A - A kind of synthetic method of 2- amino malononitrile - Google Patents [patents.google.com]

- 6. Aminomalononitrile - Wikipedia [en.wikipedia.org]

- 7. AMINOMALONONITRILE P-TOLUENESULFONATE | 5098-14-6 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Cas 5098-14-6,AMINOMALONONITRILE P-TOLUENESULFONATE | lookchem [lookchem.com]

- 10. chemscene.com [chemscene.com]

- 11. Aminomalononitrile p-toluenesulfonate 98 5098-14-6 [sigmaaldrich.com]

- 12. This compound | 5098-14-6 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Stability and Storage of 2-Aminomalononitrile 4-Methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2-Aminomalononitrile 4-methylbenzenesulfonate (also known as aminomalononitrile tosylate), a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and development applications.

Physicochemical Properties

This compound is the stable salt form of the highly reactive aminomalononitrile. The tosylate salt is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 5098-14-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁N₃O₃S | [1][4][2][3] |

| Molecular Weight | 253.28 g/mol | [1][4][2][3] |

| Appearance | White to off-white or beige crystalline powder/solid | [5] |

| Melting Point | Approximately 174 °C (with decomposition) | [5] |

| Solubility | Soluble in water | [5] |

| Hygroscopicity | Hygroscopic | [5] |

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and use in sensitive synthetic procedures. The free base, aminomalononitrile, is inherently unstable and prone to rapid polymerization into a dark, tar-like substance. The formation of the p-toluenesulfonate salt significantly enhances its stability, allowing for its practical use as a chemical reagent.[6]

Thermal Stability

This compound exhibits limited thermal stability. As indicated by its melting point of approximately 174 °C with decomposition, the compound is susceptible to degradation at elevated temperatures.[5][7] Therefore, exposure to high temperatures during storage and handling should be avoided to prevent the formation of degradation products and ensure the integrity of the material.

Hydrolytic Stability

Photostability

Detailed photostability studies for this compound are not extensively documented. However, as a general precautionary measure for complex organic molecules, it is recommended to protect the compound from light to minimize the risk of photolytic degradation.

Recommended Storage Conditions

Based on the available information and the compound's physicochemical properties, the following storage conditions are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at temperatures below -20°C for long-term storage.[1][5] Some suppliers suggest storage at 2-8°C or room temperature for shorter periods, but colder temperatures are preferable to minimize thermal degradation.[2][3] | To prevent thermal decomposition and slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1][5] | To prevent oxidation and reactions with atmospheric components. |

| Moisture | Keep in a tightly sealed container in a dry place. The compound is hygroscopic.[5] | To prevent hydrolysis of the nitrile groups. |

| Light | Keep in a dark place.[1][5] | To protect against potential photolytic degradation. |

Potential Degradation Pathways

While specific degradation products have not been extensively characterized in the literature, a logical degradation pathway can be proposed based on the functional groups present in the 2-aminomalononitrile cation. The primary routes of degradation are likely to be hydrolysis and polymerization.

Caption: A logical diagram illustrating the potential degradation pathways for 2-aminomalononitrile.

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and degradation pathways.[8][9][10]

Forced Degradation Study Protocol

A general protocol for a forced degradation study is outlined below. The extent of degradation should be targeted in the range of 5-20%.[8]

| Condition | Suggested Stressor |

| Acid Hydrolysis | 0.1 M HCl at room temperature, and if no degradation is observed, at elevated temperature (e.g., 60°C). |

| Base Hydrolysis | 0.1 M NaOH at room temperature, and if no degradation is observed, at elevated temperature (e.g., 60°C). |

| Oxidative Degradation | 3% H₂O₂ at room temperature. |

| Thermal Degradation | Dry heat at a temperature below the melting point (e.g., 100°C) for a specified duration. |

| Photodegradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Illustrative HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

The development of such a method would involve optimizing the mobile phase composition and gradient to achieve adequate resolution between the parent compound and all process-related impurities and degradation products.[11]

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of this compound.

Caption: A flowchart outlining the key stages of a comprehensive stability testing program.

Conclusion

While this compound is significantly more stable than its free base, it is susceptible to degradation by heat and moisture. For optimal stability and to ensure the integrity of the compound for research and development purposes, it is imperative to store it in a cool, dry, and dark environment, preferably under an inert atmosphere. The implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is crucial for a thorough understanding of its degradation profile and for establishing appropriate handling and storage protocols.

References

- 1. This compound | 5098-14-6 | Benchchem [benchchem.com]

- 2. This compound, CasNo.5098-14-6 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 5098-14-6 | this compound - Moldb [moldb.com]

- 5. AMINOMALONONITRILE P-TOLUENESULFONATE | 5098-14-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Technical Guide: The Hygroscopic Nature of 2-Aminomalononitrile 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Aminomalononitrile 4-methylbenzenesulfonate

This compound, also known as aminomalononitrile p-toluenesulfonate, is a salt that is often preferred over the free base of aminomalononitrile due to its enhanced stability. The free base is known to be unstable and prone to polymerization. The tosylate salt is a crystalline solid that serves as a versatile precursor in various chemical syntheses.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁N₃O₃S | [1] |

| Molecular Weight | 253.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Approximately 174 °C (with decomposition) | [3] |

| Hygroscopicity | Acknowledged as hygroscopic | [1] |

Hygroscopic Nature and its Implications

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For pharmaceutical ingredients, this property can significantly impact chemical stability, physical properties, and manufacturability. The hygroscopic nature of this compound necessitates careful handling and storage to prevent degradation and ensure the integrity of the material.[4][5]

Classification of Hygroscopicity

The European Pharmacopoeia provides a classification system for the hygroscopicity of solids based on the percentage of weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.[6][7] While specific data for this compound is unavailable, the following table illustrates this classification.

| Hygroscopicity Classification | Weight Increase (% w/w) |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

This table is for illustrative purposes based on the European Pharmacopoeia guidelines.[6][7]

Potential Consequences of Moisture Sorption

-

Chemical Degradation: The presence of absorbed water can facilitate hydrolysis or other degradation reactions, leading to the formation of impurities and a decrease in the purity of the substance.

-

Physical Changes: Moisture uptake can lead to changes in crystal structure, particle size, and flow properties of the powder. This can result in caking, agglomeration, and difficulties in handling and formulation.[8]

-

Impact on Formulation: In a drug formulation, the hygroscopicity of an active pharmaceutical ingredient (API) can affect the stability and performance of the final dosage form.[5]

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of this compound, standardized experimental methods should be employed.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of solvent uptake by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass.[9]

Objective: To determine the moisture sorption and desorption isotherms of this compound.

Apparatus: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a gas flow system.[10][11]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a defined threshold (e.g., <0.002% per minute). Record the equilibrium mass at each RH.

-

Desorption Phase: Decrease the relative humidity in a stepwise manner from the maximum RH back to 0% RH, again allowing for equilibration at each step and recording the equilibrium mass.

-

Data Analysis: Plot the percentage change in mass (moisture content) against the relative humidity to generate the sorption and desorption isotherms.[12]

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[13][14]

Objective: To determine the absolute water content of a sample of this compound.

Apparatus: A volumetric or coulometric Karl Fischer titrator.[15]

Reagents: Karl Fischer reagent (volumetric or coulometric), anhydrous methanol, and a water standard for titer determination.

Methodology:

-

Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of a water standard to determine the water equivalent of the reagent.

-

Sample Preparation: Accurately weigh a suitable amount of this compound and transfer it to the titration vessel containing pre-titrated anhydrous methanol.

-

Titration: Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

-

Calculation: Calculate the percentage of water in the sample based on the volume of titrant consumed, the titer of the reagent, and the mass of the sample.

Visualization of Workflows and Pathways

Logical Workflow for Hygroscopicity Assessment

The following diagram illustrates a typical workflow for assessing the hygroscopicity of a pharmaceutical solid like this compound.

Hypothetical Moisture-Induced Degradation Pathway

While specific degradation pathways for this compound in the presence of moisture have not been detailed in the reviewed literature, a hypothetical pathway could involve the hydrolysis of the nitrile groups.

Recommendations for Handling and Storage

Given the hygroscopic nature of this compound, the following handling and storage procedures are recommended to maintain its quality and stability:

-

Storage Conditions: Store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Handling: When handling the material, especially for weighing and transfer, it is recommended to do so in a glove box with a controlled atmosphere or in a low-humidity room. Minimize the exposure time to ambient air.

-

Packaging: Use packaging materials with low moisture vapor permeability for shipping and storage.

Conclusion

This compound is a valuable synthetic intermediate whose utility is closely tied to its physical and chemical stability. Its hygroscopic nature is a critical property that must be understood and managed to ensure its quality and performance. Through the application of standardized analytical techniques such as Dynamic Vapor Sorption and Karl Fischer titration, a comprehensive understanding of its moisture sorption behavior can be achieved. This knowledge is essential for developing appropriate handling, storage, and formulation strategies, thereby ensuring the successful application of this compound in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 对苯二磺酸氨基丙二酰丁氰 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. jocpr.com [jocpr.com]

- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. pharmagrowthhub.com [pharmagrowthhub.com]

- 8. firsthope.co.in [firsthope.co.in]

- 9. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

- 12. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 14. gmpinsiders.com [gmpinsiders.com]

- 15. labinsights.nl [labinsights.nl]

A Technical Guide to the Solubility Profile of 2-Aminomalononitrile 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomalononitrile 4-methylbenzenesulfonate, also known as aminomalononitrile tosylate, is a stable salt of the otherwise unstable 2-aminomalononitrile. This compound serves as a crucial and versatile precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including imidazoles and purines. Its significance extends into medicinal chemistry and drug development, with studies pointing to its role in the synthesis of potential IκB Kinase-β (IKKβ) inhibitors, which are targets for anti-inflammatory and anti-cancer therapies. A thorough understanding of its solubility is fundamental for its application in synthesis, purification, and formulation development.

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on existing reports and qualitative observations, the following table summarizes the known solubility characteristics. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine precise solubility in solvents relevant to their specific applications.

| Solvent | Chemical Class | Solubility ( g/100 mL) | Temperature (°C) | Observations |

| Acetonitrile | Nitrile | 1.8 | Boiling Point | Forms colorless crystals upon recrystallization. |

| Water | Protic | Soluble | Not Specified | Described as having "almost transparency".[1][2][3] |

Experimental Protocols

Precise and reproducible solubility data is critical for any research or development endeavor. The following are detailed methodologies for determining the solubility of this compound.

Recrystallization for Purification and Qualitative Solubility Assessment

This protocol, adapted from established organic synthesis procedures, is primarily for purification but also provides insight into temperature-dependent solubility.

Methodology:

-

Dissolution: In a suitable flask, add 1.8 g of this compound to 100 mL of acetonitrile.

-

Heating: Heat the mixture to boiling to completely dissolve the solid. Activated carbon can be added to decolorize the solution if necessary.

-

Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold, dry diethyl ether.

-

Drying: Dry the purified crystals under vacuum at 25°C.

Quantitative Solubility Determination by the Static Equilibrium Method

This method is a standard approach for accurately measuring the solubility of a compound in a specific solvent at a given temperature.[4]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial in a temperature-controlled shaker or incubator for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Applications in Synthesis and Drug Development

This compound is a valuable building block in organic synthesis. Its application in the creation of substituted imidazoles is a key example of its utility. Furthermore, its potential to serve as a scaffold for IκB Kinase-β inhibitors highlights its importance in drug discovery.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the signaling pathway relevant to the therapeutic applications of compounds derived from this compound.

Caption: Workflow for quantitative solubility determination.

Caption: Simplified IKKβ signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 5098-14-6 | Benchchem [benchchem.com]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Analysis of 2-Aminomalononitrile 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Aminomalononitrile 4-methylbenzenesulfonate (CAS No. 5098-14-6), a versatile building block in organic synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

-

IUPAC Name: 2-aminopropanedinitrile; 4-methylbenzene-1-sulfonic acid[1]

-

Synonyms: Aminomalononitrile p-toluenesulfonate, Aminomalononitrile tosylate[1][2]

Spectral Data

The following sections summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Expected Signals for 4-methylbenzenesulfonate anion:

-

A singlet for the methyl protons (CH₃) typically appears around 2.3-2.4 ppm .

-

Two doublets for the aromatic protons (AA'BB' system) are expected in the range of 7.1-7.8 ppm .

-

-

Expected Signals for aminomalononitrile cation:

-

A broad singlet for the amine protons (-NH₂) is expected, and its chemical shift can vary significantly depending on the solvent and concentration.

-

A singlet for the methine proton (-CH) is also anticipated.

-

¹³C NMR (Carbon NMR): SpectraBase indicates the availability of a ¹³C NMR spectrum for Aminomalononitrile p-toluenesulfonate, with the sample sourced from Sigma-Aldrich. The solvent used was a mixture of CDCl₃ and DMSO-d₆.[3]

-

Expected Signals for 4-methylbenzenesulfonate anion:

-

The methyl carbon (CH₃) peak is expected around 21 ppm .

-

Aromatic carbons will appear in the 125-145 ppm region.

-

-

Expected Signals for aminomalononitrile cation:

-

The carbon of the nitrile groups (-CN) is expected in the region of 115-120 ppm .

-

The methine carbon (-CH) signal is also anticipated.

-

Table 1: Summary of Expected NMR Data

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Methyl (tosylate) | ~2.3 - 2.4 |

| Aromatic (tosylate) | ~7.1 - 7.8 | |

| Amine (aminomalononitrile) | Variable | |

| Methine (aminomalononitrile) | Variable | |

| ¹³C | Methyl (tosylate) | ~21 |

| Aromatic (tosylate) | ~125 - 145 | |

| Nitrile (aminomalononitrile) | ~115 - 120 | |

| Methine (aminomalononitrile) | Variable |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

Nitrile (C≡N) stretch: A characteristic sharp absorption is expected around 2250 cm⁻¹ .[1]

-

Sulfonate (SO₃⁻) group: Strong absorptions corresponding to the S=O stretching vibrations are anticipated in the region of 1180–1120 cm⁻¹ .[1]

-

Amine (N-H) stretch: Broad absorptions due to N-H stretching of the primary amine are expected in the range of 3100-3500 cm⁻¹ .

-

Aromatic C-H stretch: Signals for the aromatic C-H bonds of the tosylate group are expected just above 3000 cm⁻¹ .

-

Aliphatic C-H stretch: Signals for the methyl group of the tosylate are expected just below 3000 cm⁻¹ .

Table 2: Summary of Key IR Absorptions

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3100 - 3500 | Medium-Strong, Broad |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C≡N Stretch (Nitrile) | ~2250 | Sharp, Medium |

| S=O Stretch (Sulfonate) | 1180 - 1120 | Strong |

Mass Spectrometry (MS)

Mass spectrometry data can confirm the molecular weight and provide information about the fragmentation pattern of the compound.

-

In-situ mass spectrometry of the thermal polymerization of the tosylate salt indicates the evolution of hydrogen cyanide (HCN) and ammonia (NH₃).[4]

-

The PubChem database lists major fragment ions with m/z values of 172 and 107 , which correspond to the 4-methylbenzenesulfonic acid cation and the tropylium ion formed from the tosylate group, respectively.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of aminomalononitrile p-toluenesulfonate is detailed in Organic Syntheses. The procedure involves two main steps: the preparation of oximinomalononitrile followed by its reduction to aminomalononitrile, which is then isolated as the p-toluenesulfonate salt.[5]

Step 1: Preparation of Oximinomalononitrile

-

Dissolve malononitrile in a mixture of water and acetic acid in a round-bottomed flask equipped with a stirrer and a thermometer.

-

Cool the solution to between 0°C and -10°C using a dry ice-acetone bath.

-

Add granulated sodium nitrite portion-wise while maintaining the temperature below 5°C.

-

Stir the mixture for several hours at a temperature below 5°C.

-

Add tetrahydrofuran and ether, and store the mixture at a low temperature overnight.

-

Filter the mixture and concentrate the filtrate to obtain a solution of oximinomalononitrile.[5]

Step 2: Preparation of Aminomalononitrile p-toluenesulfonate

-

Prepare amalgamated aluminum by treating aluminum foil with an aqueous solution of mercuric chloride.

-

Transfer the amalgamated aluminum to a round-bottomed flask with tetrahydrofuran.

-

Cool the mixture and add the solution of oximinomalononitrile from Step 1 with stirring, maintaining a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature.

-

Filter the reaction mixture to remove aluminum salts.

-

Concentrate the filtrate and add a solution of p-toluenesulfonic acid monohydrate in ether to precipitate the product.

-

Collect the crystalline solid by vacuum filtration, wash with ether and cold acetonitrile, and dry under vacuum.[5]

-

The product can be further purified by recrystallization from boiling acetonitrile with activated carbon treatment.

Caption: Synthesis of this compound.

General Protocol for NMR Analysis

While a specific protocol for this compound is not detailed in the literature, a general procedure for acquiring NMR spectra of similar organic salts is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture as indicated by SpectraBase[3]) in an NMR tube.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Caption: General workflow for NMR analysis.

General Protocol for FTIR Analysis

A standard procedure for obtaining an FTIR spectrum of a solid sample is as follows:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

General Protocol for Mass Spectrometry Analysis

A general protocol for ESI-MS analysis is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

-

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode would detect the aminomalononitrile cation and fragments from the tosylate, while negative ion mode would detect the tosylate anion.

-

Set the appropriate mass range and instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Logical Relationships in Spectral Interpretation

The characterization of this compound relies on the combined interpretation of data from multiple spectroscopic techniques.

Caption: Interplay of spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide on the Reaction of 2-Aminomalononitrile with 4-Methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the reaction between 2-aminomalononitrile and a 4-methylbenzenesulfonate source, typically p-toluenesulfonyl chloride (TsCl). This reaction is a cornerstone for the synthesis of various nitrogen-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry. The resulting product, a sulfonamide, is a key functional group in a wide array of therapeutic agents.[1][2][3]

Core Reaction Mechanism: N-Tosylation

The fundamental reaction is the N-tosylation of 2-aminomalononitrile. This is a nucleophilic substitution reaction where the amino group of 2-aminomalononitrile acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct.

The generalized mechanism involves:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine in 2-aminomalononitrile attacks the electron-deficient sulfur atom of p-toluenesulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Departure of the Leaving Group: The chloride ion, being a good leaving group, is expelled.

-

Deprotonation: A base, such as pyridine or triethylamine, removes a proton from the nitrogen atom, yielding the stable N-tosylated product, N-(dicyanomethyl)-4-methylbenzenesulfonamide, and the corresponding ammonium salt.

Caption: Figure 1. N-Tosylation of 2-Aminomalononitrile.

Quantitative Data

While specific quantitative data for the direct tosylation of 2-aminomalononitrile is not extensively published in comparative tables, general tosylation and sulfonamide formation reactions provide insights into expected yields. The yield of such reactions is highly dependent on the substrate, base, solvent, and reaction conditions.

| Reaction Type | Substrate | Reagents | Conditions | Yield (%) | Reference |

| N-Tosylation | 4-Aminoacetophenone | p-Toluenesulfonyl chloride, Pyridine | CH2Cl2, Room Temp, 5h | High (not specified) | [4] |

| N-Sulfonylation | Aldehydes/Sulfonamides | Al2O3 | Varies | 82-93% | [5] |

| N-Tosylation | 2-Aminothiazole | p-Toluenesulfonyl chloride | Varies | 69% | [6] |

| N-Tosylation | Tertiary Cyclopropanols | TsCl, Et3N, DMAP | Acetonitrile, RT, overnight | Substrate Dependent | [7] |

Caption: Table 1. Representative yields for N-tosylation and related sulfonamide formation reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis of sulfonamides vary, but a general procedure can be outlined based on common laboratory practices for N-tosylation.

Materials:

-

2-Aminomalononitrile p-toluenesulfonate[8]

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et3N)

-

Dichloromethane (DCM) or other suitable anhydrous solvent[9]

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminomalononitrile p-toluenesulfonate (1.0 eq) in anhydrous dichloromethane.[9]

-

Addition of Base: Add an excess of a suitable base, such as pyridine (e.g., 6 eq) or triethylamine (e.g., 3 eq).[7] A catalytic amount of DMAP can also be added.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.5 eq) in anhydrous dichloromethane to the stirred mixture.[7]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1M HCl solution.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel.[9]

-

-

Characterization: Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[10]

Caption: Figure 2. General Experimental Workflow for N-Tosylation.

Biological Significance of the Sulfonamide Moiety

The benzenesulfonamide group is a significant pharmacophore in drug discovery.[1] Its presence in a molecule can confer a range of biological activities. Sulfonamide-containing compounds are known to act as:

-

Antimicrobial agents [2]

-

Anti-inflammatory agents [11]

-

Anticancer agents [12]

-

Carbonic anhydrase inhibitors [1]

-

Anticonvulsants [1]

The synthesis of N-(dicyanomethyl)-4-methylbenzenesulfonamide and its derivatives opens avenues for the development of novel therapeutic agents with potential applications in these and other areas.[2] The dicyanomethyl group can also be a precursor for other functional groups, further expanding the synthetic utility of this reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS - Universiteti i Tetoves [eprints.unite.edu.mk]

- 4. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Aminomalononitrile p-toluenesulfonate 98 5098-14-6 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

Thermal decomposition of 2-Aminomalononitrile 4-methylbenzenesulfonate

General web search tools do not typically have access to the full text of these scholarly articles, where the specific experimental conditions, results, and data required for this type of technical guide are detailed. Therefore, compiling a comprehensive and accurate whitepaper that meets the user's detailed requirements is not feasible with the available tools.

For researchers, scientists, and drug development professionals seeking this level of technical detail, it is recommended to consult the following resources:

-

Academic Journals: Publications in the fields of organic chemistry, medicinal chemistry, and chemical engineering may contain studies on the thermal stability and decomposition of similar compounds.

-

University Libraries: These institutions often provide access to a wide range of scientific databases and journals.

A direct search within these specialized resources is the most appropriate method for gathering the necessary data to construct a thorough technical guide on the thermal decomposition of 2-aminomalononitrile 4-methylbenzenesulfonate.

The Versatile Reactivity of 2-Aminomalononitrile 4-Methylbenzenesulfonate: A Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminomalononitrile, a structurally simple yet highly reactive molecule, serves as a versatile building block in modern organic synthesis. Due to its inherent instability in its free base form, it is most commonly handled as its more stable crystalline salt, 2-aminomalononitrile 4-methylbenzenesulfonate (also known as aminomalononitrile tosylate). This guide provides an in-depth exploration of the reactivity of this compound with a range of electrophiles, offering valuable insights for its application in the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds of interest in pharmaceutical and materials science. This document details key reaction classes, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of this reagent in a laboratory setting.

Core Reactivity Profile

The synthetic utility of this compound stems from the nucleophilicity of the primary amine and the susceptibility of the nitrile groups to participate in cyclization reactions. The general reactivity pattern involves the initial reaction of the amino group with an electrophile, followed by subsequent transformations, often leading to the formation of five- or six-membered heterocyclic rings.

Reaction with Alkyl and Benzyl Halides

One of the fundamental reactions of 2-aminomalononitrile is its N-alkylation with alkyl or benzyl halides. This reaction proceeds via a nucleophilic substitution, where the primary amine displaces the halide. The resulting N-substituted aminomalononitrile can be a stable product or a key intermediate for further transformations.

Quantitative Data for Benzylation

The benzylation of this compound has been studied under various conditions, with the yield of 2-benzyl-2-aminomalononitrile being dependent on the base, solvent, and reaction time.[1]

| Entry | Base (equivalents) | Benzyl Bromide (equivalents) | Solvent | Time (h) | Yield (%) |

| 1 | Triethylamine (9) | 3 | Dry THF | 2 | 78 |

| 2 | Triethylamine (9) | 10 | Dry THF | 4 | 70 |

| 3 | DBU (9) | 10 | Dry THF | 2 | 22 |

| 4 | KHMDS (2.5) | 10 | Dry THF | 2 | 18 |

| 5 | Triethylamine (2.5) | 1 | THF/H₂O (4:1) | 1 | 17 |

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, KHMDS = Potassium bis(trimethylsilyl)amide, THF = Tetrahydrofuran

Experimental Protocol: Synthesis of 2-Benzyl-2-aminomalononitrile[1]

-

To a solution of this compound (3.02 g, 11.9 mmol) in dry tetrahydrofuran (50 mL) under an argon atmosphere, add triethylamine (15 mL, 108 mmol).

-

Add benzyl bromide (5.0 mL, 42 mmol) dropwise to the stirring solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add water (100 mL) to the reaction mixture and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium chloride solution and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain a crude oily residue.

-

Purify the residue by silica gel column chromatography using chloroform as the eluent to afford 2-benzyl-2-aminomalononitrile.

Reaction Workflow: Benzylation of this compound

Caption: Workflow for the synthesis of 2-benzyl-2-aminomalononitrile.

Reaction with Carbonyl Compounds: Aldehydes and Ketones

This compound reacts with aldehydes and ketones to form imine intermediates. These reactive intermediates can undergo subsequent intramolecular or intermolecular reactions, providing access to a variety of heterocyclic systems. The initial step is a nucleophilic addition of the primary amine to the carbonyl carbon, followed by dehydration.

General Reaction Mechanism

Caption: General mechanism for the reaction with carbonyl compounds.

While general procedures are widely cited, specific quantitative data for a broad range of aldehydes and ketones is often application-specific. The reaction is a cornerstone of multicomponent reactions leading to complex heterocyclic systems.

Multicomponent Reactions for Heterocycle Synthesis

This compound is an excellent substrate for multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. These reactions are highly efficient and allow for the rapid generation of molecular diversity.

Synthesis of Substituted Imidazoles

A notable application of MCRs involving 2-aminomalononitrile tosylate is the synthesis of 5-amino-4-cyanoimidazole derivatives. These compounds are valuable intermediates in the synthesis of purines and other biologically active molecules.

The yields of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles from the microwave-assisted condensation of 2-aminomalononitrile tosylate, trimethyl orthoacetate, and various α-amino acid methyl esters are presented below.

| α-Amino Acid Methyl Ester | Product | Yield (%) |

| Glycine methyl ester | 5-Amino-1-(methoxycarbonylmethyl)-2-methyl-1H-imidazole-4-carbonitrile | 75 |

| Alanine methyl ester | 5-Amino-1-(1-methoxycarbonylethyl)-2-methyl-1H-imidazole-4-carbonitrile | 72 |

| Valine methyl ester | 5-Amino-1-(1-methoxycarbonyl-2-methylpropyl)-2-methyl-1H-imidazole-4-carbonitrile | 68 |

| Phenylalanine methyl ester | 5-Amino-1-(1-methoxycarbonyl-2-phenylethyl)-2-methyl-1H-imidazole-4-carbonitrile | 70 |

Experimental Protocol: Microwave-Assisted Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles

-

In a microwave vial, dissolve this compound (5.9 mmol) in tetrahydrofuran (30 mL).

-

Add triethylamine (7.1 mmol, 1.0 mL) and stir the mixture at room temperature for 30 minutes.

-

Add trimethyl orthoacetate (8.3 mmol) and the respective α-amino acid methyl ester (7.1 mmol).

-

Seal the vial and subject the reaction mixture to microwave irradiation (250 W, 250 psi) for 2 minutes at 200 °C.

-

After cooling to room temperature, the crude product can be purified by column chromatography.

Proposed Reaction Pathway for Imidazole Synthesis

Caption: Proposed pathway for multicomponent imidazole synthesis.

Reaction with Isothiocyanates: Synthesis of Thiazoles

The reaction of α-aminonitriles with isothiocyanates is a well-established method for the synthesis of 5-aminothiazoles, known as the Cook-Heilbron synthesis. This compound is a suitable substrate for this reaction, leading to the formation of 5-amino-4-cyanothiazole derivatives.

General Reaction Mechanism: Cook-Heilbron Thiazole Synthesis

The reaction proceeds through the nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. This is followed by an intramolecular cyclization and tautomerization to yield the aromatic 5-aminothiazole.

Caption: Mechanism of the Cook-Heilbron thiazole synthesis.

Experimental Protocol: General Procedure for the Synthesis of 5-Amino-2-(substituted-amino)-4-cyanothiazoles

-

Dissolve this compound in a suitable solvent such as ethanol or dimethylformamide.

-

Add a base, such as triethylamine or potassium carbonate, to neutralize the tosylate salt.

-

Add the desired isothiocyanate to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography.

-

The product can be isolated by precipitation upon addition of water or by standard work-up and purification procedures.

Quantitative yields for this reaction are dependent on the specific isothiocyanate used and the reaction conditions.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a wide array of organic molecules, particularly nitrogen-containing heterocycles. Its reactivity with various electrophiles, including alkyl halides, carbonyl compounds, and isothiocyanates, provides access to complex molecular architectures through both classical and multicomponent reaction strategies. The experimental protocols and quantitative data presented in this guide are intended to serve as a practical resource for researchers in drug discovery and chemical synthesis, enabling the efficient utilization of this powerful synthetic tool. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new chemical entities with significant biological and material properties.

References

2-Aminomalononitrile 4-methylbenzenesulfonate as a hydrogen cyanide trimer

An In-depth Technical Guide to 2-Aminomalononitrile 4-Methylbenzenesulfonate: A Key Hydrogen Cyanide Trimer for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminomalononitrile (AMN), a trimer of hydrogen cyanide (HCN), is a molecule of profound interest in prebiotic chemistry, organic synthesis, and pharmaceutical development.[1][2][3][4] Due to its inherent instability as a free base, it is predominantly synthesized, stored, and utilized as its more stable p-toluenesulfonate (tosylate) salt: this compound.[3][4][5] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and its significant role as a versatile building block for a diverse range of heterocyclic compounds and amino acids.

Core Properties and Specifications

2-Aminomalononitrile is structurally simple yet possesses high reactivity due to the presence of a primary amine and two nitrile groups on the same carbon atom.[2] The tosylate salt provides stability, making it a readily available and manageable reagent for laboratory and potential scale-up applications.[5]

Physical and Chemical Data

The quantitative properties of aminomalononitrile and its commercially available tosylate salt are summarized below for easy reference and comparison.

| Property | Value | Source(s) |

| Aminomalononitrile (Free Base) | ||

| IUPAC Name | 2-aminopropanedinitrile | [4][6] |

| Molecular Formula | C₃H₃N₃ | [3][4][7] |

| Molecular Weight | 81.08 g/mol | [4][6][7] |

| Appearance | Unstable yellow oil, which can quickly evolve into a dark tarry mass. | [4][5] |

| This compound (Tosylate Salt) | ||

| CAS Number | 5098-14-6 | [6][8][9][10][11][12][13][14][15] |

| Molecular Formula | C₁₀H₁₁N₃O₃S | [6][8][9][10][11][14] |

| Molecular Weight | 253.28 g/mol | [6][8][9][10][14] |

| Appearance | White to light yellow crystalline powder. | [6] |

| Melting Point | 174 °C (with decomposition) | [4][6][8] |

| Solubility | Soluble in water, ethanol, and methanol. | [4][6] |

| Storage Conditions | Store at 2-8°C or below -20°C under an inert atmosphere due to hygroscopic properties. | [6][13] |

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods.

| Technique | Expected Features |

| FT-IR (KBr Pellet) | - Nitrile (C≡N) stretch: ~2250 cm⁻¹ - S=O stretching (sulfonate): ~1120–1180 cm⁻¹ - N-H stretching (primary amine) |

| ¹H NMR | - Signals corresponding to the protons of the 4-methylbenzenesulfonate anion. - Signal for the amine protons of the aminomalononitrile cation. |

| ¹³C NMR | - Signals for the carbons of the tosylate group. - Signals for the nitrile carbons and the α-carbon of the aminomalononitrile cation. |

| Mass Spectrometry (ESI-MS) | - Validation of the molecular weight of the intact salt or its constituent ions. |

Synthesis and Key Reactions

The compound's utility stems from its straightforward synthesis and its high reactivity, which allows it to serve as a precursor to a multitude of more complex molecules.

Synthesis of this compound

The most reliable and high-yielding method for preparing the tosylate salt of AMN is through the reduction of oximinomalononitrile.[5] The workflow involves two main stages: the formation of the oxime intermediate, followed by its reduction and isolation as the tosylate salt.

This protocol is adapted from established organic syntheses procedures.[16][17]

Part A: Preparation of Oximinomalononitrile Solution

-

Reaction Setup: In a 1-liter round-bottomed flask equipped with a mechanical stirrer and thermometer, dissolve malononitrile (0.38 mol) in a mixture of 20 mL of water and 100 mL of acetic acid.

-

Nitrosation: Cool the solution to -10 °C using a dry ice-acetone bath. Add granulated sodium nitrite (0.72 mol) in small portions over 30 minutes, maintaining the temperature between 0 °C and -10 °C.[16][17]

-

Stirring: After the addition is complete, replace the cooling bath with a wet ice bath and stir the mixture for 4 hours, keeping the temperature below 5 °C.

-

Extraction: Add 400 mL of tetrahydrofuran (THF) and 400 mL of diethyl ether. Store the mixture at -40 °C overnight.[16] Filter the mixture rapidly and wash the solid with a cold THF/ether solution.

-

Concentration: Combine the filtrate and washings. Concentrate the solution to a volume of approximately 250 mL using a rotary evaporator with a bath temperature of 40 °C. This solution of oximinomalononitrile is used directly in the next step.[16]

Part B: Reduction and Isolation of Aminomalononitrile p-toluenesulfonate

-

Amalgamation of Aluminum: Cut aluminum foil (0.51 g. atom) into small squares and treat with a 5% aqueous solution of mercuric chloride for ~30 seconds until a mercury coating is visible. Decant the solution and wash the amalgamated aluminum sequentially with water, ethanol, and THF.[16]

-

Reduction Setup: Immediately transfer the amalgamated aluminum to a 2-liter flask fitted with a condenser, stirrer, and addition funnel, and cover it with 300 mL of THF.[16]

-

Reduction Reaction: Cool the aluminum suspension in a dry ice-acetone bath. Add the oximinomalononitrile solution from Part A over 15 minutes, maintaining the temperature between -15 °C and -30 °C.[16]

-

Work-up: After the initial exothermic reaction subsides, warm the mixture to reflux for approximately 45 minutes until most of the aluminum is consumed. Cool to room temperature, add 200 mL of ether, and filter to remove aluminum salts.[16]

-

Precipitation: Concentrate the filtrate to about 250 mL. Slowly add a solution of p-toluenesulfonic acid monohydrate (e.g., 60 g) in THF with vigorous stirring.

-